![molecular formula C7H17N5S B11756194 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane is a heterocyclic compound that contains a triazole ring and a sulfane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the product .
化学反応の分析
Types of Reactions
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The amino and diethylamino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
4-amino-5-mercapto-1,2,4-triazole: A precursor in the synthesis of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane.
4-amino-5-[(methylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane: A similar compound with a methylamino group instead of a diethylamino group.
4-amino-5-[(ethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane: A similar compound with an ethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the diethylamino group may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
特性
分子式 |
C7H17N5S |
|---|---|
分子量 |
203.31 g/mol |
IUPAC名 |
3-(diethylaminomethyl)-1,2,4-triazol-4-amine;sulfane |
InChI |
InChI=1S/C7H15N5.H2S/c1-3-11(4-2)5-7-10-9-6-12(7)8;/h6H,3-5,8H2,1-2H3;1H2 |
InChIキー |
IIJIARGRBBNIGX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=NN=CN1N.S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


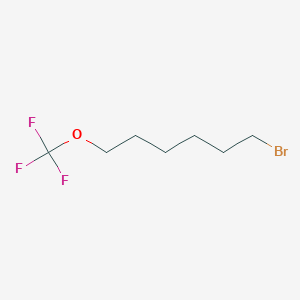
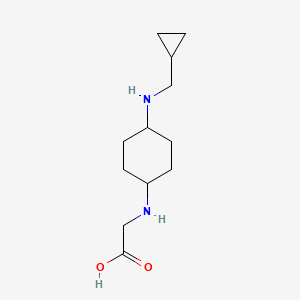

![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
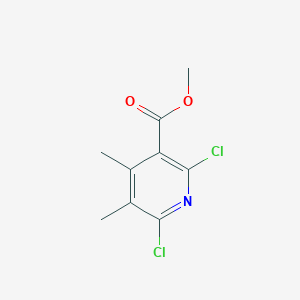
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11756152.png)
![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
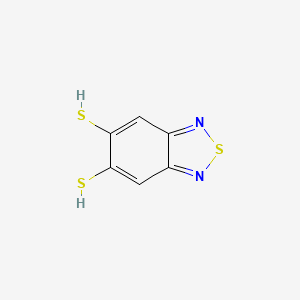
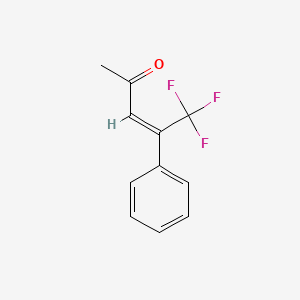
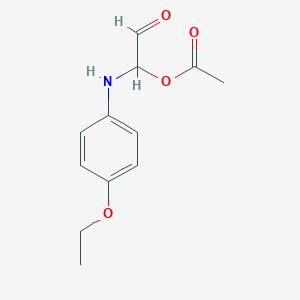
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
